molecular formula C19H23NO3S B13842154 Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate

Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate

Cat. No.: B13842154
M. Wt: 345.5 g/mol
InChI Key: ZAQNWUBKAMANKK-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclohexa-2,4-diene-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.

    Formation of the Cyclohexa-2,4-diene-1-carboxylate Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.

    Coupling Reactions: The final step involves coupling the piperidine ring with the cyclohexa-2,4-diene-1-carboxylate moiety using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. It can be used as a lead compound for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a candidate for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can act as a pharmacophore, binding to specific sites on the target molecules and exerting its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • 4-Bromo-N-Cbz-piperidine
  • Piperidine derivatives with different substituents

Uniqueness

Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate is unique due to its combination of a piperidine ring, a benzyl group, and a cyclohexa-2,4-diene-1-carboxylate moiety

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C19H23NO3S/c21-18(23-14-15-6-2-1-3-7-15)17-8-4-5-11-19(17,22)24-16-9-12-20-13-10-16/h1-8,11,16-17,20,22H,9-10,12-14H2

InChI Key

ZAQNWUBKAMANKK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2(C=CC=CC2C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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